Quinine, n-propyl chloride
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Overview
Description
Quinine, n-propyl chloride is a compound that combines the properties of quinine, a well-known antimalarial agent, and n-propyl chloride, an alkyl halide. Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries to treat malaria .
Preparation Methods
The synthesis of quinine, n-propyl chloride involves the reaction of quinine with n-propyl chloride under specific conditions. One common method is to react quinine with phosphorus trichloride in the presence of a zinc chloride catalyst . This reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity of the product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Chemical Reactions Analysis
Quinine, n-propyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in n-propyl chloride can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions:
Reduction Reactions: Reduction of quinine can lead to the formation of dihydroquinine, which has different biological activities compared to the parent compound.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Quinine, n-propyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of quinine, n-propyl chloride involves the interaction of quinine with molecular targets in the malaria parasite, Plasmodium falciparum. Quinine interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme molecules that ultimately kill the parasite . The exact molecular pathways and targets involved in this process are still being studied, but it is believed that quinine inhibits nucleic acid and protein synthesis in the parasite .
Comparison with Similar Compounds
Quinine, n-propyl chloride can be compared with other similar compounds, such as:
Ethyl chloride: Another alkyl halide with similar chemical properties but a shorter carbon chain.
Isopropyl chloride: An isomer of n-propyl chloride with a different arrangement of carbon atoms.
Properties
CAS No. |
63717-13-5 |
---|---|
Molecular Formula |
C23H31ClN2O2 |
Molecular Weight |
403.0 g/mol |
IUPAC Name |
(S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C23H31N2O2.ClH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1 |
InChI Key |
WWMPOSZANYFKNP-XJXJHPFJSA-M |
Isomeric SMILES |
CCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Canonical SMILES |
CCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Origin of Product |
United States |
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